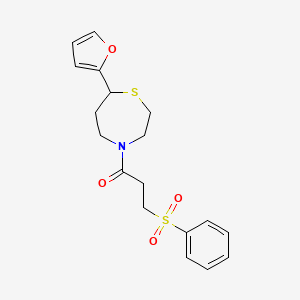
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one is a chemical compound that has recently gained attention in scientific research. This compound has shown potential in various applications, including as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Versatile Reagent for Synthesis of Furans and Cyclopentenones : Research by Watterson et al. (2003) discusses the use of a similar compound, 2,3-Dibromo-1-(Phenylsulfonyl)-1-Propene, as a versatile reagent for synthesizing furans and cyclopentenones, indicating the potential of the target compound in synthetic organic chemistry (Watterson, Ni, Murphree, & Padwa, 2003).
Aza-Piancatelli Rearrangement : Reddy et al. (2012) describe the aza-Piancatelli rearrangement involving furan-2-yl(phenyl)methanol derivatives, which relates to the chemical structure of the target compound. This suggests its utility in the synthesis of thiazine and oxazine derivatives (Reddy et al., 2012).
Preparation of Disubstituted Furan Derivatives : Haines et al. (2011) worked on a strategy involving phenylsulfonyl groups, similar to the target compound, for preparing disubstituted furan derivatives. This highlights its potential use in the synthesis of complex organic molecules (Haines et al., 2011).
Pharmaceutical and Biological Applications
Synthesis of Thiazolopyrimidine Derivatives : A study by Selvam et al. (2012) on the synthesis of thiazolopyrimidine derivatives involving furan-2-yl groups suggests potential applications of the target compound in the development of new pharmaceuticals (Selvam, Karthik, Palanirajan, & Ali, 2012).
Potential Antitumor Activity : Hunt et al. (2000) describe a compound with structural similarities, particularly the phenylsulfonyl group, showing potent antitumor activity, suggesting a possible application in cancer research (Hunt et al., 2000).
Catalysis in Organic Synthesis : Dangel and Polt (2000) investigated the use of furan-2-yl groups in catalysis, which could be relevant for the target compound in similar catalytic processes (Dangel & Polt, 2000).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c20-18(9-14-25(21,22)15-5-2-1-3-6-15)19-10-8-17(24-13-11-19)16-7-4-12-23-16/h1-7,12,17H,8-11,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXVXIBTGFVGRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B2371443.png)
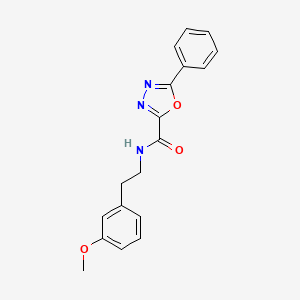
![6-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2371446.png)
![2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2371448.png)

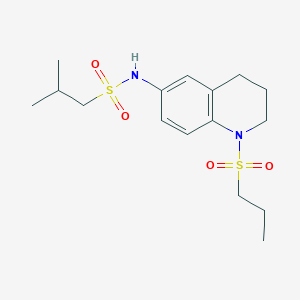
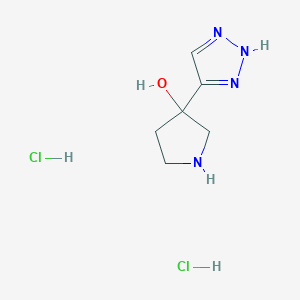
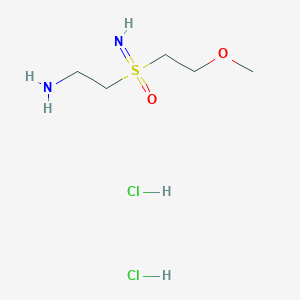
![2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2371456.png)



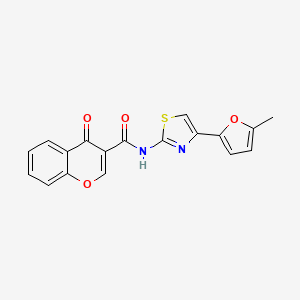
![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2371466.png)